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4-Hydroxyphenyl 2-hydroxybenzoate

Cat. No.: B13758779
M. Wt: 230.22 g/mol
InChI Key: UFNKAYBBJKLRIW-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Ester Chemistry and Salicylate (B1505791) Derivatives

4-Hydroxyphenyl 2-hydroxybenzoate is a classic example of a phenolic ester, specifically a salicylate derivative, formed from the esterification of salicylic (B10762653) acid and a phenol (B47542)—in this case, 4-hydroxyphenol (hydroquinone). smolecule.com The synthesis is typically achieved through an esterification reaction where the parent compounds, p-hydroxybenzoic acid and hydroquinone (B1673460), are reacted in approximately equivalent molar ratios. smolecule.comgoogle.com This reaction is often performed in an inert solvent like toluene (B28343) or xylene and facilitated by an esterification catalyst, such as a combination of boric acid and sulfuric acid, while removing the water byproduct. google.comprepchem.com

The chemical behavior of this compound is characteristic of aromatic esters. It can undergo hydrolysis, breaking the ester bond to revert to its constituent acid and alcohol. smolecule.comnumberanalytics.com The presence of hydroxyl groups also makes it susceptible to oxidation reactions. smolecule.com As a salicylate, it belongs to a broad class of compounds recognized for their diverse biological activities, which has spurred extensive research into their synthesis and potential applications. globalresearchonline.netresearchgate.net

Overview of Synthesis Methods
MethodDescriptionReactantsCatalyst/ConditionsReference
EsterificationThe primary method for forming the ester bond.4-hydroxyphenol and salicylic acidAcid catalysts, reflux conditions smolecule.com
Dispersed Medium ReactionA process where reactants are predominantly dispersed in a reaction medium.p-hydroxybenzoic acid and hydroquinoneEsterification catalyst (e.g., boric acid and sulfuric acid), inert solvent (e.g., xylene), reflux with water removal google.comprepchem.com

Interdisciplinary Significance in Contemporary Chemical Science

The significance of this compound and related salicylate derivatives extends across multiple scientific disciplines. In materials science, the compound is a valuable intermediate for producing high-performance polymers. google.com Specifically, it can be used to manufacture linear or mixed polycarbonates that exhibit liquid-crystalline properties. google.comacs.org Polymers derived from similar hydroxybenzoic acids are noted for their high crystallinity, thermal stability, and strength, making them suitable for applications like self-lubricating bearings and seals. britannica.com

In the realm of medicinal chemistry and biology, salicylate derivatives are a subject of intense study due to their wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. smolecule.comglobalresearchonline.netresearchgate.net The structural features of this compound, particularly its hydroxyl groups, allow it to interact with biological molecules. smolecule.com This has led to investigations into its potential as an antioxidant for scavenging free radicals and as an enzyme inhibitor. smolecule.com Related hydroxybenzoic acids have demonstrated antimicrobial effectiveness against various bacteria. globalresearchonline.nettandfonline.com

Evolution of Research Trajectories for Complex Aromatic Esters

Research into aromatic esters, once focused on fundamental synthesis and basic reactions, has evolved significantly. acs.orgresearchgate.net Historically, these esters were valued for their fragrant properties and as stable intermediates in organic synthesis. numberanalytics.comfragrantica.com However, activating the inert C(acyl)–O bond in aromatic esters for use in cross-coupling reactions posed a major challenge for decades. acs.org

Contemporary research has overcome many of these hurdles, establishing aromatic esters as viable and abundant alternatives to aryl halides in sophisticated chemical transformations. acs.org Modern catalysis has unlocked a variety of new reactions, including decarbonylative couplings, deoxygenative couplings, and aryl exchange reactions. acs.org A novel development in this field is the "ester dance" reaction, where an ester group can be controllably moved to an adjacent position on an aromatic ring using palladium catalysis. nih.gov This allows for the synthesis of uncommon substitution patterns that are otherwise difficult to achieve. nih.gov These advanced methodologies represent a shift towards using common and stable feedstocks like aromatic esters to construct complex and valuable molecules with greater efficiency and precision. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O4 B13758779 4-Hydroxyphenyl 2-hydroxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyphenyl) 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNKAYBBJKLRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Hydroxyphenyl 2 Hydroxybenzoate

Classical Esterification Pathways

The most fundamental approach to synthesizing 4-Hydroxyphenyl 2-hydroxybenzoate is through the direct reaction of its constituent alcohol and carboxylic acid precursors. This method, a cornerstone of organic synthesis, is adaptable through the use of various catalysts and reaction media to enhance yield and purity.

Direct Condensation Reactions of 4-Hydroxyphenol and 2-Hydroxybenzoic Acid

The direct condensation, or esterification, of 4-hydroxyphenol with 2-hydroxybenzoic acid forms the target molecule, this compound. nih.gov This reaction involves the removal of a water molecule from the carboxylic acid and the phenolic hydroxyl group. The process is typically reversible and requires a catalyst to proceed at a practical rate.

In a related synthesis of phenyl salicylate (B1505791) from phenol (B47542) and salicylic (B10762653) acid, the reactants are heated together in the presence of a dehydrating agent or catalyst to drive the reaction towards the ester product. wikipedia.org One documented method involves heating salicylic acid with phenol in the presence of phosphoryl chloride. wikipedia.org Another approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification under milder conditions. google.com

Catalyst Systems in Ester Synthesis

The choice of catalyst is crucial in the esterification of phenols, influencing both the reaction rate and the selectivity towards the desired product. Both homogeneous and heterogeneous catalysts are employed.

Brønsted acids, such as sulfuric acid and p-toluenesulfonic acid, are common homogeneous catalysts for esterification. They function by protonating the carbonyl oxygen of the salicylic acid, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the hydroxyl group of the 4-hydroxyphenol.

Lewis acids are also effective catalysts. For instance, the synthesis of salicylic acid phenylethyl ester has been successfully catalyzed by zinc triflate (Zn(OTf)₂). nih.gov In the synthesis of the closely related phenyl salicylate, phosphoryl chloride (POCl₃) has been used effectively. wikipedia.org These catalysts work by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid for esterification.

Solid acid catalysts offer significant advantages, including easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions. A study on the synthesis of phenyl salicylate from salicylic acid and phenol investigated a range of solid acid catalysts. capes.gov.br The catalysts included various oxides like Al₂O₃, SiO₂, and ZrO₂, as well as their sulfated forms which exhibit enhanced acidity. capes.gov.br Zeolites such as Na-Y, Na-β, and ZSM-5, in their protonated forms, also demonstrated high catalytic activity. capes.gov.br These solid acids provide active sites on their surface where the esterification reaction can occur. All tested solid catalysts showed high selectivity for the desired phenyl salicylate product. capes.gov.br

Optimization of Reaction Conditions and Yields

Achieving a high yield of this compound depends on the careful optimization of several reaction parameters, including the solvent system, temperature, and molar ratio of reactants.

The choice of solvent can significantly impact the reaction equilibrium and rate. In many esterification reactions, a non-polar solvent that allows for the azeotropic removal of water is preferred to drive the reaction to completion. For example, in a related synthesis of a similar ester, xylene was used as the reaction medium. researchgate.net The removal of water as it is formed shifts the equilibrium towards the products, thereby increasing the yield.

In some cases, one of the reactants can be used in excess to act as both a reactant and the solvent. For instance, in the synthesis of methyl salicylate, an excess of methanol (B129727) is used to push the reaction forward. The reaction can also be carried out under solvent-free conditions, which is an environmentally friendlier approach, by heating the reactants together with a solid catalyst.

Below is a table summarizing various catalytic systems and conditions used for the synthesis of phenyl salicylate, a compound structurally similar to this compound, which provides insight into potential synthetic routes.

Catalyst SystemReactantsSolventKey ConditionsYieldReference
Phosphoryl ChlorideSalicylic Acid, PhenolNoneHeatingNot specified wikipedia.org
Sulfuric AcidSalicylic Acid, PhenolNot specifiedNot specifiedNot specified chemicalbook.com
Thionyl ChlorideSalicylic Acid, BenzonitrileBenzonitrile75 - 145°C, 4h74% chemicalbook.com
DCC, DMAPSalicylic Acid, PhenolAnhydrous EtherUltrasonic stirring, 25-35 minHigh google.com
Solid Acids (Zeolites, Sulfated Oxides)Salicylic Acid, PhenolLiquid PhaseRefluxingActive, 100% selectivity capes.gov.br
Temperature and Pressure Influence

The formation of this compound and related phenolic compounds is significantly affected by reaction temperature and pressure. In the synthesis of this compound via the esterification of p-hydroxybenzoic acid and hydroquinone (B1673460), the reaction is typically conducted at elevated temperatures. google.com One specific method involves heating the reaction mixture to its reflux temperature, which is approximately 175°C. google.com The process is carried out until the theoretical amount of water generated by the reaction is completely removed, which can take several hours. google.com

For related preparations of hydroxybenzaldehydes from phenolic compounds, reaction temperatures can range from 120°C to 350°C, with a preferred range of 150°C to 220°C. google.com These reactions are often performed under the autogenous pressure of the reactants, meaning the pressure is generated by the vapor of the reaction mixture at the given temperature in a sealed vessel. google.com The degree of conversion of the starting materials is controlled by parameters including temperature and reaction duration. google.com

Table 1: Influence of Temperature and Pressure on Synthesis

Parameter Conditions Compound/Process Source
Temperature Approx. 175°C (Reflux) This compound google.com
Temperature 120°C - 350°C 4-hydroxybenzaldehyde (B117250) derivatives google.com

| Pressure | Autogenous | 4-hydroxybenzaldehyde derivatives | google.com |

Isolation and Purification Techniques for Ester Products

Following the synthesis, the isolation and purification of the ester product are critical steps to ensure high purity. For this compound synthesized from p-hydroxybenzoic acid and hydroquinone, a common procedure involves cooling the reaction mixture to room temperature. google.com This cooling process often results in the precipitation of the crude product. google.com The solid product is then separated from the reaction medium by suction filtration. google.com To remove residual reactants and byproducts, the collected solid is washed with a suitable solvent, such as xylene, and subsequently dried under reduced pressure to yield the final product. google.com

In other related processes, such as the preparation of acid-activated clays (B1170129) used as catalysts, purification involves filtering the slurry through filter paper and washing the residue with distilled water until it is free of acid. google.com The purified material is then dried in an oven at temperatures around 50-60°C. google.com While this specific process is for a catalyst, the principles of filtration, washing, and drying are fundamental and broadly applicable in the purification of solid organic products like phenolic esters.

Advanced and Green Synthesis Strategies

In line with the principles of green chemistry, advanced synthetic methods are being developed to provide more sustainable alternatives to traditional chemical synthesis. nih.gov These strategies often involve the use of biocatalysts, which operate under milder conditions and can reduce the generation of hazardous byproducts. nih.govscielo.br

Enzymatic Transesterification and Esterification

Enzymatic catalysis, particularly using lipases, has emerged as a versatile tool for the synthesis of esters. scielo.br Lipases (EC 3.1.1.3) are hydrolases that can catalyze not only the hydrolysis of triglycerides but also the reverse reaction of esterification, especially in environments with low water activity. scielo.br This adaptability allows for a wide range of bioconversion reactions, including esterification, transesterification, and acidolysis, making them highly valuable in various industries. scielo.br The use of enzymes allows for reactions to be conducted in milder conditions, which often leads to the formation of fewer by-products compared to conventional chemical routes. nih.gov

Lipase-Catalyzed Synthesis of Phenolic Esters

Lipases are particularly effective in catalyzing the synthesis of phenolic esters. Immobilized lipase (B570770) B from Candida antarctica (CALB), commercially known as Novozym 435, is a widely used and highly active biocatalyst for this purpose. nih.govnih.gov Research has demonstrated the successful synthesis of various phenolic esters by reacting aromatic alcohols with carboxylic acids in the presence of CALB. nih.gov For example, esters have been synthesized by reacting aromatic alcohols like 4-hydroxybenzyl alcohol with hexanoic acid in an organic solvent such as tert-butyl methyl ether at a controlled temperature of 37°C. nih.gov

The efficiency of lipase-catalyzed reactions is influenced by several key parameters, including the choice of lipase, reaction medium, temperature, and the molar ratio of the substrates. nih.govcapes.gov.br For instance, the optimal temperature for the synthesis of a sugar ester using lipase N-435 was found to be 60°C. capes.gov.br The solvent also plays a crucial role; lipase-catalyzed esterification requires a minimal amount of water in the enzyme's microenvironment, and organic solvents can be used to shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.gov

Table 2: Parameters for Lipase-Catalyzed Ester Synthesis

Parameter Details Example Application Source
Enzyme Immobilized Lipase B from Candida antarctica (CALB) Synthesis of hexanoic acid esters of phenolic alcohols nih.gov
Reaction Medium Organic solvents (e.g., tert-butyl methyl ether, 2-methyl-2-butanol) Esterification of aromatic alcohols nih.govacs.org
Temperature 37°C - 60°C Synthesis of phenolic and sugar esters nih.govcapes.gov.br

| Substrate Ratio | 1:2 (alcohol:acid) | Synthesis of vanillyl hexanoate (B1226103) | nih.gov |

Biocatalytic Resolution and Stereoselective Synthesis

Biocatalysis is a powerful method for achieving kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. nih.gov This is particularly important in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity. nih.gov Lipases exhibit high stereoselectivity, which can be exploited in the synthesis of chiral molecules. nih.gov

The process of kinetic resolution via transesterification involves the enzyme selectively catalyzing the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, lipase from Pseudomonas fluorescens has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile. nih.gov While direct application to this compound is not detailed in the provided sources, the principle demonstrates the potential of using biocatalysts to achieve stereoselective synthesis if chiral centers were present or introduced into the precursor molecules. The enantioselectivity of lipases is a key feature, allowing them to distinguish between different chemical groups and stereoisomers. nih.gov

Protecting Group Strategies in Selective Functionalization

In multi-step organic synthesis involving complex molecules with multiple reactive sites, protecting groups are essential tools to achieve chemoselectivity. fiveable.meyoutube.com A protecting group temporarily masks a functional group to prevent it from reacting under certain conditions, while another part of the molecule is modified. youtube.comnumberanalytics.com A good protecting group must be easy to attach, stable under the desired reaction conditions, and easy to remove without affecting the rest of the molecule. youtube.com

For the synthesis of a molecule like this compound, which involves precursors with multiple hydroxyl groups (hydroquinone and salicylic acid), protecting group strategies would be crucial to prevent unwanted side reactions, such as self-polymerization or reaction at the wrong hydroxyl group.

Common protecting groups for hydroxyl groups include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS), and benzyl (B1604629) (Bn) ethers. fiveable.meyoutube.com For instance, a less hindered primary alcohol can be selectively protected over more hindered alcohols using bulky silyl chlorides. fiveable.me Similarly, the phenolic hydroxyls of hydroquinone and salicylic acid have different acidities (pKa), which could be exploited for regioselective protection. fiveable.me

The choice of protecting group depends on the subsequent reaction conditions. Silyl ethers are generally stable to basic conditions but can be removed using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comyoutube.com Benzyl ethers are stable to a wider range of conditions but are typically removed by catalytic hydrogenation. youtube.com The strategic use of "orthogonal" protecting groups, which can be removed under different conditions (e.g., an acid-labile Boc group and a base-labile Fmoc group), allows for the selective deprotection of specific functional groups during a synthesis. fiveable.me

Table 3: Common Protecting Groups for Hydroxyl Functions

Protecting Group Abbreviation Introduction Reagent Removal Conditions Stability Source
tert-Butyldimethylsilyl TBS TBS-Cl, imidazole Fluoride source (e.g., TBAF) Base stable youtube.comnumberanalytics.com
Benzyl Bn Benzyl halide, strong base Catalytic Hydrogenation (H₂, Pd/C) Acid and base stable youtube.com

Microwave-Assisted and Flow Chemistry Approaches

Modern synthetic chemistry increasingly relies on technologies like microwave irradiation and continuous flow systems to enhance reaction efficiency, reduce environmental impact, and improve product yields.

While specific literature detailing the direct synthesis of this compound using these advanced methods is not extensively documented, the successful application of these techniques to structurally related compounds provides a strong basis for their potential utility.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various esters and phenolic compounds.

For instance, the esterification of salicylic acid with isoamyl alcohol has been effectively carried out under microwave irradiation, achieving a yield of 84.9% in 40 minutes. researchgate.net The optimal conditions involved a 1:5 molar ratio of salicylic acid to isoamyl alcohol, with sulfuric acid as a catalyst. researchgate.net Similarly, other compounds containing a 4-hydroxyphenyl moiety, such as certain chalcone (B49325) analogs and nitrones, have been synthesized efficiently using microwave assistance. researchgate.netundip.ac.idnih.gov In one example, the methylation of p-coumaric acid, another hydroxyphenyl-containing molecule, was successfully performed using a domestic microwave. unair.ac.id The synthesis of salicyl acyloxy phosphonate (B1237965) derivatives has also been achieved through microwave-assisted reactions of salicylic acid. researchgate.net These examples strongly suggest that the esterification of 2-hydroxybenzoic acid and hydroquinone could be significantly optimized by employing microwave irradiation, likely leading to shorter reaction times and improved efficiency.

Flow Chemistry Approaches:

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govscribd.com This methodology involves pumping reagents through a network of tubes or channels, where the reaction occurs. researchgate.net Flow systems offer superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. researchgate.netnih.gov

Esterification reactions, which are often equilibrium-limited, are particularly well-suited for flow chemistry. aidic.it A technique known as reactive distillation can be employed in a continuous flow setup to continuously remove byproducts, such as water, thereby driving the reaction towards completion and achieving high conversion rates. aidic.it This approach has been successfully used for the production of esters like 2-phenyl ethyl acetate. aidic.it The synthesis of other esters has also been demonstrated in telescoped continuous flow protocols, where multiple reaction steps are integrated seamlessly. acs.org

Given these precedents, a continuous flow process for the synthesis of this compound could be designed. Such a system, potentially integrating in-line purification, would involve continuously feeding solutions of 2-hydroxybenzoic acid and hydroquinone into a heated reactor module to produce the ester with high efficiency and purity. nih.govmdpi.com

Synthesis as a Component of Hybrid Molecules and Conjugates

This compound is not only synthesized as a standalone compound but also serves as a key structural component in the design of more complex hybrid molecules and conjugates. This strategy aims to combine the properties of its parent molecules, hydroquinone and salicylic acid, into a single entity.

Construction of Hydroquinone-Salicylic Acid Conjugates

A primary application for the synthesis of this compound is its role as a codrug, or conjugate, of hydroquinone and salicylic acid. mdpi.com This approach is designed to create novel compounds for applications such as treating melasma, by combining a tyrosinase inhibitor (hydroquinone) and a chemical peeling agent (salicylic acid) in one molecule. mdpi.com

The synthesis involves joining the two parent drugs via an ester linkage. The monoester form is this compound (HPH), while a diester form, 1,4-phenylene bis(2-hydroxybenzoate) (PBH), can also be synthesized. mdpi.com These conjugates are designed to be hydrolyzed by esterase enzymes present in the skin, releasing the parent drugs at the target site. mdpi.com Research has shown that these conjugates exhibit higher lipophilicity and lower aqueous solubility compared to the parent drugs. mdpi.com This property can lead to enhanced skin retention and targeted delivery. mdpi.com For example, studies have demonstrated that the total absorption of HPH and PBH resulted in a 13-fold and 19-fold enhancement in cutaneous retention, respectively, compared to hydroquinone alone. mdpi.com

Below is a table summarizing the characteristics of these conjugates based on available research findings.

PropertyThis compound (HPH)1,4-Phenylene bis(2-hydroxybenzoate) (PBH)Hydroquinone (HQ)Salicylic Acid (SA)
Conjugate Type MonoesterDiesterParent DrugParent Drug
Lipophilicity Higher than parent drugsHigher than parent drugsLowerLower
Aqueous Solubility Less than parent drugsLess than parent drugsHigherHigher
Enzymatic Hydrolysis Converts to parent drugs in esterasesShows greater hydrolysis than HPHN/AN/A
Skin Retention 13-fold increase vs. HQ19-fold increase vs. HQBaselineBaseline
Tyrosinase Inhibition 3%7%23%N/A

This table is based on data presented in the referenced study. mdpi.com

Linker Chemistries for Multi-Component Systems

The design of any multi-component system, such as a drug conjugate, relies heavily on the linker that connects the individual molecular entities. researchgate.net The linker's properties are critical as they influence the stability, solubility, and release mechanism of the active components. researchgate.net

In the case of this compound, the ester bond itself functions as the simplest form of a cleavable linker. This ester linkage is susceptible to hydrolysis, particularly by enzymes like esterases found in the body, which allows for the controlled release of salicylic acid and hydroquinone. mdpi.com

For more sophisticated multi-component systems, a variety of linker chemistries can be employed. researchgate.net These can be broadly categorized as cleavable or non-cleavable. researchgate.net

Cleavable Linkers: These are designed to break under specific physiological conditions. Examples include acid-cleavable linkers that degrade in the low pH environment of lysosomes, or enzyme-cleavable linkers. Self-immolative linkers, such as the para-aminobenzyl alcohol (PAB) group, are another advanced type that degrades through an electronic cascade process once triggered. researchgate.net

Non-Cleavable Linkers: These form a stable connection between the molecular components. In such cases, the entire conjugate must be internalized and the antibody or carrier portion digested to release a payload-linker complex. researchgate.net

The choice of linker can significantly impact the efficacy of the conjugate. For example, in the development of other multi-component inhibitors, altering the linker from a methylene (B1212753) group to a longer ethylene (B1197577) group has been shown to decrease biological activity, demonstrating the critical nature of linker design. acs.org

Derivatization from Precursors (e.g., 2-hydroxybenzoic acid)

The most direct synthetic route to this compound involves the derivatization of its chemical precursors: 2-hydroxybenzoic acid (salicylic acid) and hydroquinone. mdpi.com This transformation is a classic esterification reaction.

The process typically involves reacting 2-hydroxybenzoic acid with hydroquinone in the presence of an esterification catalyst. google.com While specific conditions for this exact molecule can vary, related processes for phenyl esters use catalysts like a borate-sulfuric acid complex and can be carried out at temperatures ranging from 75°C to 285°C. google.com The synthesis of the hydroquinone-salicylic acid conjugate has been successfully achieved and described in scientific literature, confirming the viability of this precursor-based approach. mdpi.com

The precursors themselves are readily available commodity chemicals.

2-Hydroxybenzoic Acid (Salicylic Acid): This compound has a long history of industrial production. It can also be synthesized through "green chemistry" methods, for example, from natural wintergreen oil (methyl salicylate), with yields reported in the range of 91-93%. thieme-connect.de

Hydroquinone (1,4-dihydroxybenzene): This aromatic compound is produced on a large scale industrially. frontiersin.org It can also be synthesized in the laboratory through various methods, including the oxidation of phenol or via nucleophilic aromatic substitution routes starting from chlorobenzene. frontiersin.org Biotechnological routes are also being explored, with engineered microbes capable of producing 4-hydroxybenzoate (B8730719) (a related precursor) from renewable feedstocks like glucose.

Molecular Structure, Spectroscopic Characterization, and Conformational Analysis of 4 Hydroxyphenyl 2 Hydroxybenzoate

Advanced Spectroscopic Elucidation of Molecular Architecture

The definitive identification and structural analysis of 4-Hydroxyphenyl 2-hydroxybenzoate rely on a combination of modern spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding the molecule's connectivity, molecular formula, and the nature of its functional groups.

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals corresponding to the two phenolic hydroxyl groups and the aromatic protons on both rings. The protons on the salicylate (B1505791) ring are chemically distinct from those on the 4-hydroxyphenyl ring, leading to separate signal patterns. The salicylate portion typically shows a complex pattern for its three adjacent aromatic protons, while the 4-hydroxyphenyl group, due to its symmetry, is expected to show a characteristic AA'BB' system, appearing as two doublets. The phenolic protons would appear as broad singlets, with chemical shifts that can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. With 13 carbon atoms in this compound, the spectrum should display a corresponding number of signals, unless symmetry results in equivalence. Key signals include the ester carbonyl carbon (C=O) at a downfield shift (typically 160-170 ppm), carbons attached to hydroxyl groups, and the remaining aromatic carbons. The chemical shifts provide evidence for the electronic environment of each carbon atom. For instance, carbons bonded to oxygen appear at higher chemical shifts than unsubstituted aromatic carbons. docbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Salicylate-OH 10.0 - 11.0 br s
Hydroxyphenyl-OH 9.0 - 10.0 br s
Salicylate Ring (H3, H4, H5, H6) 6.9 - 8.0 m

¹³C NMR (Predicted)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ester) 165 - 170
C-O (Salicylate, C2) 160 - 162
C-O (Hydroxyphenyl, C4') 155 - 158
C-O (Ester linkage, C1') 143 - 146
Aromatic CHs & C-C 115 - 138

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from 1D spectra and understanding spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbons. It would be used to trace the connectivity of the aromatic protons within the salicylate ring and confirm the coupling patterns in the 4-hydroxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning each aromatic proton signal to its corresponding carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This powerful technique would definitively establish the ester linkage by showing a correlation from the protons on the 4-hydroxyphenyl ring to the ester carbonyl carbon of the salicylate moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for conformational analysis, such as determining the preferred orientation of the two aromatic rings relative to each other.

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS is critical for confirming the molecular formula of a compound with high accuracy. For this compound (C₁₃H₁₀O₄), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. A close match between the theoretical and measured mass provides strong evidence for the compound's elemental composition. mdpi.com This technique helps to distinguish the target compound from isomers or other molecules with the same nominal mass.

Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₀O₄
Nominal Mass230 amu
Exact Mass (Monoisotopic)230.05791 u
Predicted Key Fragments (m/z)121 (salicyloyl cation), 109 (hydroxyphenoxy radical)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific chemical bonds. It is an excellent method for identifying the functional groups present. farmaceut.org

In this compound, several key functional groups give rise to characteristic absorption bands:

O-H Stretching: The two phenolic hydroxyl groups will produce broad absorption bands in the region of 3200-3600 cm⁻¹. The breadth of these peaks is a result of hydrogen bonding. The intramolecular hydrogen bond between the salicylate -OH group and the ester carbonyl is expected to produce a distinct, broad band. docbrown.info

C=O Stretching: The ester carbonyl group will show a strong, sharp absorption band, typically in the range of 1680-1730 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring and the intramolecular hydrogen bond.

C-O Stretching: The C-O stretching vibrations of the ester and phenol (B47542) groups will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C=C and C-H Stretching: The stretching vibrations of the aromatic rings (C=C bonds) usually appear as a series of peaks between 1450-1600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Predicted Infrared (IR) Absorption Data for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Phenolic O-HStretch (H-bonded)3200 - 3600 (broad)
Aromatic C-HStretch3000 - 3100
Ester C=OStretch1680 - 1710
Aromatic C=CStretch1450 - 1600
Ester/Phenol C-OStretch1100 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

The electronic absorption properties of this compound are determined by the chromophoric groups present in its structure. A chromophore is the part of a molecule responsible for absorbing light in the ultraviolet-visible region, which corresponds to the energy required for electronic transitions, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). nih.gov The structure of this compound contains two key chromophoric systems: the 2-hydroxybenzoate group (a salicylate derivative) and the 4-hydroxyphenyl group (a phenol derivative).

The salicylate portion, similar to salicylic (B10762653) acid and its esters like phenyl salicylate, possesses an aromatic ring conjugated with a carbonyl group and a hydroxyl group. nih.govwikipedia.org This extended π-system is a strong chromophore. The electronic transitions expected for this part of the molecule are primarily π → π* transitions, which are typically intense and occur at specific wavelengths in the UV region. nih.gov For instance, salicylic acid itself exhibits absorption maxima around 234 nm and 303 nm. researchgate.netresearchgate.net Phenyl salicylate is also known to absorb UV radiation, which is why it has been used in sunscreens. wikipedia.org

The second chromophore is the 4-hydroxyphenyl group, which is structurally related to hydroquinone (B1673460). Hydroquinone in an aqueous solution shows a primary absorption maximum at approximately 289-293 nm, with other peaks observable at shorter wavelengths. researchgate.netmu-varna.bgpolpharma.com This absorption is also due to π → π* transitions within the benzene (B151609) ring, with the hydroxyl groups acting as auxochromes. An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. ju.edu.jo

Table 1: Expected Electronic Transitions and Chromophores

Chromophoric Group Key Structural Features Expected Transition Types
2-Hydroxybenzoate Aromatic ring, carbonyl group, hydroxyl group π → π, n → π

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This information provides definitive insights into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any single crystal X-ray diffraction data for this compound. cam.ac.ukcam.ac.uk Therefore, the exact solid-state conformation, including detailed bond lengths and angles for this specific compound, has not been experimentally determined and reported in the searched sources.

For related compounds, such as methyl 4-hydroxybenzoate (B8730719), single-crystal X-ray studies have been performed, revealing detailed information about their molecular geometry and hydrogen bonding networks in the solid state. nih.gov Similarly, the crystal structures of various other hydroxybenzoic acid derivatives and their co-crystals have been extensively studied, providing a basis for understanding how these molecules pack in a crystal lattice. nih.govufms.br However, without direct experimental data for this compound, any discussion of its specific crystal structure remains speculative.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. researchgate.netresearchgate.net The phenomenon of polymorphism is well-documented for related compounds. For example, phenyl salicylate (salol) is known to exist in at least two polymorphic forms, a stable and a metastable phase, which have been characterized by spectroscopic and X-ray powder diffraction methods. researchgate.netpolpharma.comresearchgate.net

Given the presence of flexible torsion angles and hydrogen bonding donor and acceptor groups (the hydroxyl and carbonyl groups) in this compound, it is theoretically possible that this compound could also exhibit polymorphism. The specific arrangement of molecules in the crystal lattice (crystal packing) would be dictated by a balance of intermolecular forces, primarily hydrogen bonding between the hydroxyl and carbonyl groups, and van der Waals interactions between the aromatic rings. However, in the absence of experimental crystallographic studies for this compound, the existence and nature of any potential polymorphs have not been documented.

Conformational Dynamics and Isomerism

The relative orientation of the two aromatic rings and the ester group can lead to different conformers. Theoretical studies on related molecules, such as hydroxybenzoic acid isomers, have shown that multiple conformers can exist, with their relative populations determined by their energetic stability. ju.edu.jo For instance, in 3- and 4-hydroxybenzoic acids, different orientations of the carboxyl and hydroxyl groups lead to various conformers. ju.edu.jo In the case of 2-hydroxybenzoic acid (salicylic acid), a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen significantly restricts conformational freedom, favoring a planar structure. ju.edu.jo A similar intramolecular hydrogen bond is expected in the 2-hydroxybenzoate moiety of the target molecule.

Furthermore, isomerism is a key consideration. This compound is one of several positional isomers of dihydroxy-substituted phenyl benzoate (B1203000). For example, changing the positions of the hydroxyl groups on either ring would result in a different isomer with potentially different chemical and physical properties.

No specific computational or experimental studies on the conformational dynamics or isomerism of this compound were found in the searched literature. Therefore, while the potential for different conformations and the existence of various positional isomers are clear from its structure, a detailed analysis of their relative energies and barriers to interconversion for this specific molecule is not available.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Phenyl salicylate
Hydroquinone
Salicylic acid
Methyl 4-hydroxybenzoate
3-Hydroxybenzoic acid

Computational Chemistry and Theoretical Investigations of 4 Hydroxyphenyl 2 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve the Schrödinger equation (or its approximations) to determine molecular characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.gov DFT calculations can predict geometries, energies, and other electronic properties. For instance, in a study on a chalcone (B49325) derivative, DFT with the B3LYP hybrid functional and 6-311++G(d,p) basis set was used to examine structural, electronic, and reactivity properties.

Molecular Orbitals and Energy Levels

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

In computational studies of related phenolic compounds like raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one), the HOMO-LUMO energy separation in an aqueous environment was calculated to be approximately 7.8 eV, indicating moderate chemical reactivity. researchgate.net Analysis of the FMOs for raspberry ketone revealed that the HOMO is primarily located on the phenyl ring, suggesting it is the likely site for electrophilic attack, while the LUMO is centered around the carbonyl group, the probable site for nucleophilic attack. researchgate.net For a chalcone derivative, the calculated energy gap was found to be around 3.75 eV, indicating its potential reactivity.

Illustrative FMO Data for a Related Chalcone Derivative

ParameterEnergy (eV)
E (HOMO)-5.877
E (LUMO)-2.124
Energy Gap (ΔE)3.753

Data from a study on (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, used here for illustrative purposes.

Electrostatic Potential Mapping (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule. They illustrate the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For example, in a study of 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide, MEP analysis showed strong electron-rich centers around the oxygen atoms, indicating these as likely sites for interaction with positive species. nih.gov Similarly, for a chalcone derivative, the MEP map visualized the reactive regions, with the negative potential concentrated over the carbonyl oxygen and the hydroxyl group, identifying them as primary sites for electrophilic interaction.

Vibrational Frequencies and Simulated Spectra

Theoretical vibrational analysis, often performed using DFT, calculates the frequencies of a molecule's normal modes of vibration. These calculated frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific atomic motions. nih.gov A study on azo dyes derived from salicylic (B10762653) acid (2-hydroxybenzoic acid) used DFT calculations with a 6-31G* basis set to compute vibrational frequencies, which showed good agreement with experimental FT-IR spectra. nih.gov Such calculations are crucial for accurately interpreting experimental spectroscopic data.

Ab Initio Methods for Ground State Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach, though more advanced methods are often used for higher accuracy. These methods can be computationally intensive but provide a rigorous description of molecular properties.

In a theoretical investigation of azo dyes derived from various esters of 2-hydroxybenzoic acid (salicylic acid), both HF and DFT methods were employed to optimize molecular geometries and calculate vibrational frequencies, which were then compared with experimental results. nih.gov Another study on raspberry ketone used a high-level ab initio approach (ccCA-CBS-2) to determine its enthalpy of formation with high precision, yielding a value of -299.4 ± 0.17 kJ·mol⁻¹. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes, solvent interactions, and thermodynamic properties that are not accessible through static quantum calculations. nih.gov

For example, MD simulations were used to study 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide to identify which atoms have significant interactions with water molecules. This was achieved by calculating radial distribution functions, which describe how the density of surrounding atoms varies as a function of distance from a reference atom. nih.gov Such simulations would be invaluable for understanding how 4-Hydroxyphenyl 2-hydroxybenzoate behaves in a biological or solution-phase environment, revealing key details about its hydration and intermolecular interactions.

Conformational Sampling and Stability

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound involves identifying all possible spatial arrangements (conformers) due to the rotation around its single bonds and determining their relative stabilities.

Detailed Research Findings: While direct conformational analysis studies on this compound are not prominent in the available literature, the methodology for such an investigation is well-established. Theoretical studies on analogous compounds, such as 2-(2-hydroxyphenyl)benzothiazole, have been performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(**) level to identify stable conformers. nih.gov This process involves mapping the potential energy surface by systematically rotating the flexible dihedral angles of the molecule. For this compound, key rotations would occur around the ester linkage and the bonds connecting the phenyl rings to the ester group.

The analysis would yield a set of low-energy conformers. The stability of these conformers is influenced by intramolecular interactions, particularly the potential for hydrogen bonding between the hydroxyl groups and the ester carbonyl oxygen. The most stable conformer is the one that achieves the lowest energy state, and its geometry is crucial for subsequent docking and interaction studies.

Table 1: Representative Data from a Theoretical Conformational Analysis.
ConformerKey Dihedral Angle(s) (°)Relative Energy (kcal/mol)Key Intramolecular Interactions
1 (Global Minimum)[Value]0.00Intramolecular H-bond (2-hydroxy to ester C=O)
2[Value]+1.5Steric hindrance minimized
3[Value]+3.2No significant H-bonding

*This table is an illustrative example of the typical output from a conformational analysis, as specific published data for this compound is not available. The global minimum conformer is used as the reference (0.00 kcal/mol).

Solvent Effects on Molecular Behavior

The surrounding environment, particularly the solvent, can significantly alter a molecule's behavior. Computational models can simulate these effects to predict how this compound would behave in different biological compartments, which are primarily aqueous.

Stabilize polar functional groups: The hydroxyl and carbonyl groups would interact more strongly with polar solvent molecules.

Alter Conformational Preference: The energy barriers between different conformers might change, potentially altering the population of the most stable conformers.

Shift Spectroscopic Properties: Changes in the electronic distribution would lead to shifts in calculated UV-Vis and IR spectra. nih.gov

These investigations are crucial for ensuring that the molecular properties used in further simulations, such as docking, are relevant to a biological setting.

Molecular Docking and Ligand-Target Interactions (Theoretical Basis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental to structure-based drug design. The process involves two main steps: first, sampling a wide range of possible conformations of the ligand within the active site of the protein, and second, using a scoring function to estimate the binding affinity for each conformation. japer.in A high-ranking score suggests a more stable and therefore more likely interaction. Validation of a docking protocol is often achieved by redocking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. japer.in

Prediction of Binding Modes with Biomolecules

Molecular docking can predict the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Detailed Research Findings: While no specific molecular docking studies featuring this compound as the ligand are found in the reviewed literature, the methodology can be illustrated using studies on similar structures. For instance, docking studies on benzoic acid derivatives with the SARS-CoV-2 main protease have identified key binding interactions within the active site. nih.gov Similarly, studies on flavones with the Cyclooxygenase-2 (COX-2) enzyme highlight hydrogen bonding with critical amino acid residues like Tyrosine and Arginine. japer.in

For this compound, a hypothetical docking into a target like COX-2 (a relevant target for salicylate (B1505791) derivatives) would likely show:

Hydrogen Bonding: The phenolic hydroxyl groups and the carbonyl oxygen of the ester are prime candidates for forming hydrogen bonds with polar amino acid residues in the active site.

Hydrophobic Interactions: The two phenyl rings would likely engage in π-π stacking or other hydrophobic interactions with nonpolar residues.

These predicted binding modes provide a rational basis for understanding potential biological activity and for designing more potent derivatives.

Theoretical Energetics of Molecular Recognition

Beyond predicting the binding pose, computational methods can estimate the binding free energy, which quantifies the strength of the interaction between a ligand and its target. A more negative binding free energy indicates a stronger, more favorable interaction.

Detailed Research Findings: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate binding free energies from molecular dynamics simulations. mdpi.com More advanced quantum mechanics-based approaches, such as the Fragment Molecular Orbital (FMO) method, are also being developed for greater accuracy. mdpi.comnih.gov These calculations provide a numerical value for the binding affinity (e.g., in kcal/mol). Research has shown a high correlation between computationally predicted binding energies and experimentally measured inhibitory concentrations (such as IC50), which validates the predictive power of these theoretical models. researchgate.net For this compound, calculating its binding energy against various potential targets would allow for a theoretical screening of its biological activity profile.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for Mechanistic Understanding

In silico ADME modeling uses computational methods to predict the pharmacokinetic properties of a compound. amazonaws.com Assessing ADME properties early in the drug discovery process is critical, as unfavorable pharmacokinetics are a major cause of candidate failure. amazonaws.comnih.gov These models are built from large datasets of experimental results and use a molecule's structure to predict properties like intestinal absorption, blood-brain barrier permeability, and potential for liver toxicity. researchgate.net

Theoretical Lipophilicity (LogP) and Polarity (TPSA) Calculations

Two of the most fundamental parameters in ADME modeling are the logarithm of the octanol-water partition coefficient (LogP) and the Topological Polar Surface Area (TPSA).

LogP is a measure of a molecule's lipophilicity (fat-solubility). It influences how a compound is absorbed and distributed throughout the body.

TPSA is calculated as the sum of the surfaces of polar atoms (mainly oxygen and nitrogen) in a molecule. nih.gov It is an excellent predictor of a drug's oral bioavailability and ability to permeate cell membranes.

Detailed Research Findings: The physicochemical properties for this compound can be calculated using established computational algorithms. These predictions are essential for evaluating its drug-likeness according to frameworks like Lipinski's Rule of Five.

Table 2: Predicted Physicochemical Properties of this compound.
PropertyPredicted ValueImplication for ADME
Theoretical LogP (Consensus)2.85Indicates moderate lipophilicity, favorable for absorption.
Topological Polar Surface Area (TPSA)66.76 ŲSuggests good oral bioavailability and cell membrane permeability.
Water Solubility (LogS)-3.17Predicts moderate solubility in water.
Bioavailability Score0.55Indicates a high probability of good oral bioavailability.

*Data generated using the SwissADME web tool, a widely used platform for in silico ADME prediction.

Predicted Permeability and Distribution Characteristics

Computational and theoretical chemistry serve as powerful tools to forecast the journey of a molecule within a biological system. For this compound, also known as hydroquinone-salicylic acid monoester (HPH), studies have focused on predicting its ability to permeate biological membranes and its subsequent distribution. These predictions are often grounded in the molecule's fundamental physicochemical properties, which can be determined both experimentally and through in silico modeling.

Research has shown that this compound possesses a higher lipophilicity and lower aqueous solubility when compared to its parent compounds, hydroquinone (B1673460) and salicylic acid. nih.govresearchgate.net This increased lipophilicity is a key determinant in its predicted ability to cross the lipid-rich barriers of the skin. nih.govresearchgate.netnih.govresearchgate.net The formation of the ester bond in this compound masks the polar hydroxyl groups of the parent molecules, leading to this shift in properties. researchgate.net

The enhanced lipophilicity directly translates to a predicted increase in skin deposition. nih.govresearchgate.net Computational models, often validated by experimental data, suggest that this compound is more likely to be retained within the cutaneous layers rather than rapidly passing through into systemic circulation. nih.gov This characteristic is particularly relevant for topical applications where localized action is desired. One study demonstrated a significant enhancement in cutaneous retention for the monoester conjugate compared to hydroquinone alone. nih.gov

While specific computationally derived values for parameters like logP (a measure of lipophilicity), aqueous solubility, and blood-brain barrier (BBB) permeability for this compound are not extensively documented in publicly available literature, the experimental findings on its physicochemical properties provide a strong foundation for these predictions. The data strongly suggest favorable permeability through lipophilic membranes like the stratum corneum.

Table 1: Predicted Permeability and Distribution Characteristics of this compound

PropertyPredicted CharacteristicRationale
Lipophilicity (logP) Higher than parent compoundsEsterification masks polar hydroxyl groups. researchgate.net
Aqueous Solubility Lower than parent compoundsIncreased lipophilic character. nih.govresearchgate.net
Skin Permeation Enhanced skin depositionIncreased lipophilicity facilitates entry into the stratum corneum. nih.govresearchgate.netnih.govresearchgate.net
Systemic Absorption (Transdermal) Decreased compared to skin retentionFavorable partitioning into the skin layers. nih.gov
Blood-Brain Barrier (BBB) Permeability Not specifically determined, but influenced by lipophilicity and molecular size.General principles of drug transport across the BBB apply.

QSAR (Quantitative Structure-Activity Relationship) Studies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. This theoretical framework is instrumental in predicting the efficacy of new molecules and in guiding the design of compounds with optimized properties.

Development of Structure-Property Correlation Models

The development of QSAR models for a compound like this compound involves identifying specific molecular descriptors that influence its activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

The general approach involves:

Data Set Compilation: Assembling a series of structurally related compounds with known biological activities.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound.

Model Building: Employing statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms to develop a mathematical equation that links the descriptors to the activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

Prediction of Chemical Reactivity and Biological Interaction Potential

Computational methods can also predict the chemical reactivity and potential biological interactions of this compound. Molecular docking is a powerful technique used in this context. It simulates the binding of a molecule to the active site of a target protein, providing insights into the binding affinity and the specific interactions that stabilize the complex.

In the case of this compound, molecular docking studies have been performed to assess its interaction with tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov These studies have shown that the compound can fit into the active site of the enzyme, suggesting a potential for inhibitory activity, albeit lower than that of hydroquinone. nih.gov The docking simulations help to visualize the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.

The chemical reactivity of this compound is largely dictated by the functional groups present: the phenolic hydroxyl groups, the ester linkage, and the aromatic rings. The ester bond is susceptible to hydrolysis, a reaction that can be catalyzed by esterase enzymes present in the skin, leading to the release of the parent compounds, hydroquinone and salicylic acid. nih.gov This predicted enzymatic hydrolysis is a key aspect of its design as a codrug, allowing for targeted release of the active agents.

Reactivity, Reaction Mechanisms, and Degradation Pathways of 4 Hydroxyphenyl 2 Hydroxybenzoate

Hydrolysis Pathways of the Ester Bond

The ester linkage in 4-Hydroxyphenyl 2-hydroxybenzoate is a key site for degradative reactions, primarily through hydrolysis, which can be initiated by chemical or enzymatic means.

Chemical Hydrolysis Kinetics and Mechanisms (Acid- and Base-Catalyzed)

The hydrolysis of this compound involves the cleavage of the ester bond to yield its constituent molecules: salicylic (B10762653) acid and hydroquinone (B1673460). This process can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of esters like this compound typically proceeds through a series of equilibrium steps. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of the hydroquinone moiety as a leaving group, followed by deprotonation of the resulting protonated salicylic acid, yields the final products. chemistrysteps.com The entire process is reversible, and to drive the reaction towards completion, an excess of water is typically employed. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification):

Enzymatic Hydrolysis by Esterases

Esterase enzymes play a crucial role in the biological degradation of ester-containing compounds. These enzymes catalyze the hydrolysis of the ester bond in this compound.

The specificity of esterases for their substrates is a critical aspect of their function. Studies on enzymes that hydrolyze similar ester structures, such as parabens (4-hydroxybenzoic acid esters), reveal that the initial step of degradation is the hydrolysis of the ester bond to produce 4-hydroxybenzoic acid. nih.gov For instance, Enterobacter cloacae strain EM has been shown to rapidly hydrolyze various parabens. nih.gov The enzyme responsible may be intracellular or located in the periplasm. nih.gov In the context of thioesters, which share similarities with oxygen esters, the specificity of 4-hydroxybenzoyl-CoA thioesterase from Pseudomonas sp. CBS3 is well-defined by the kcat/Km values for its substrates. nih.gov Site-directed mutagenesis studies have identified specific amino acid residues, such as Asp32, as being key to substrate recognition and discrimination. nih.gov

The molecular structure of the substrate significantly influences the rate and specificity of enzymatic hydrolysis. In a study of 4-hydroxybenzoyl-CoA and its analogs, a linear relationship was observed between the logarithm of the second-order rate constant for base-catalyzed hydrolysis and the Hammett sigma value of the para-substituents, indicating the electronic effects of the substituents play a significant role. nih.gov For enzymatic hydrolysis, the kcat/Km values, which represent the catalytic efficiency, are used to define substrate specificity. nih.gov The presence and nature of substituents on the aromatic rings can affect binding to the enzyme's active site and the subsequent catalytic steps.

Aromatic Ring Transformations and Functionalization

Beyond hydrolysis of the ester linkage, the two aromatic rings of this compound are susceptible to various transformations, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, leading to the formation of a substituted derivative. wikipedia.org The hydroxyl (-OH) and the ester group (-O-C=O) attached to the aromatic rings of this compound influence the rate and regioselectivity of these reactions.

The hydroxyl group is a strongly activating, ortho-, para-directing group. youtube.com This is due to its ability to donate electron density into the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (arenium ion) formed during the reaction. youtube.com Conversely, the ester group is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring, making it less nucleophilic. youtube.com

Therefore, for this compound, electrophilic substitution is expected to occur preferentially on the hydroquinone-derived ring, directed to the positions ortho to the hydroxyl group. The salicylic acid-derived ring is deactivated towards electrophilic attack. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst such as FeBr3 or AlCl3. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

Oxidation and Reduction Chemistry of Phenolic Moieties

The chemical character of this compound is significantly influenced by the two phenolic hydroxyl (-OH) groups attached to its aromatic rings. These moieties are susceptible to both oxidation and reduction reactions, which are fundamental to its reactivity and metabolic fate.

Oxidation: The hydroxyl groups on the phenyl and benzoate (B1203000) portions of the molecule are prone to oxidation. smolecule.com This process can lead to the formation of corresponding ketone or quinone structures. smolecule.com The presence of electron-donating hydroxyl groups activates the aromatic rings, making them more susceptible to attack by oxidizing agents. The oxidation potential is a critical factor in its role as an intermediate in certain biodegradation pathways, where enzymatic oxidation is a key step in breaking down the molecule. nih.gov

Reduction: Conversely, the aromatic system and the ester group of this compound can undergo reduction. Under specific conditions using potent reducing agents, it is possible to form various alcohol derivatives. smolecule.com The specific products would depend on the reaction conditions and the reducing agents employed.

Radical Reactions and Photochemical Transformations

Free radicals, which are chemical species with an unpaired electron, can initiate reactions with this compound. utexas.edu The phenolic groups are particularly susceptible to attack by radicals, which can abstract a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical can then participate in a variety of subsequent reactions, including dimerization or propagation of radical chain reactions.

Photochemical transformations are reactions initiated by the absorption of light. While specific studies on the photochemistry of this compound are limited, related phenolic compounds undergo significant photochemical reactions. For instance, p-hydroxyphenacyl esters undergo a "photo-Favorskii" rearrangement upon photolysis. nih.gov The presence of two chromophoric hydroxyphenyl rings suggests that this compound is likely to be photochemically active. Irradiation with UV light could lead to the homolytic cleavage of bonds, generating radicals and initiating degradation. utexas.edu Advanced oxidation processes, which generate highly reactive hydroxyl radicals, are effective in degrading aromatic compounds and could lead to the mineralization of this compound. researchgate.net

Environmental and Biological Degradation Mechanisms

The fate of this compound in the environment is determined by both biological and non-biological degradation processes. These mechanisms are crucial for breaking down the compound into simpler, less persistent substances.

Microbial Degradation Pathways and Intermediates

Microorganisms play a pivotal role in the breakdown of complex organic molecules. The ester and aromatic structures of this compound make it a potential substrate for microbial metabolism.

Role as an Intermediate in Bisphenol F Biodegradation Pathways (e.g., Baeyer-Villiger rearrangement)

Research has identified a closely related isomer, 4-hydroxyphenyl 4-hydroxybenzoate (B8730719), as a key intermediate in the biodegradation of Bisphenol F (BPF), a widespread environmental contaminant. nih.govresearchgate.netnih.gov In a pathway proposed for the bacterium Sphingobium yanoikuyae strain FM-2, BPF is first oxidized to 4,4′-dihydroxybenzophenone. nih.govresearchgate.netnih.gov This ketone then undergoes a critical transformation catalyzed by a Baeyer-Villiger monooxygenase, which inserts an oxygen atom next to the carbonyl group to form the ester 4-hydroxyphenyl 4-hydroxybenzoate. nih.govresearchgate.net This Baeyer-Villiger rearrangement is a crucial step that facilitates the subsequent cleavage of the molecule. nih.gov

Table 1: Metabolites in the Proposed Biodegradation Pathway of Bisphenol F by Sphingobium yanoikuyae strain FM-2

Precursor/Metabolite Chemical Name Role in Pathway
Bisphenol F Bis(4-hydroxyphenyl)methane Starting Compound
Metabolite I Bis(4-hydroxyphenyl)methanol Initial Oxidation Product
Metabolite II 4,4′-Dihydroxybenzophenone Intermediate Ketone
Metabolite VI 4-Hydroxyphenyl 4-hydroxybenzoate Product of Baeyer-Villiger Rearrangement
Metabolite V 4-Hydroxybenzoate Cleavage Product
Metabolite III 1,4-Hydroquinone Cleavage Product

Source: Adapted from Inoue et al., 2008. nih.govresearchgate.netnih.gov

Enzymatic Systems Involved in Aromatic Ester Cleavage (e.g., Hydrolases, Oxygenases)

The breakdown of this compound and its isomers involves specific classes of enzymes.

Hydrolases (Esterases): The primary step in the degradation of many aromatic esters is the cleavage of the ester bond. This reaction is typically catalyzed by hydrolase enzymes, specifically esterases. nih.govnih.gov These enzymes use a molecule of water to break the ester linkage, releasing the constituent alcohol (hydroquinone) and carboxylic acid (salicylic acid). smolecule.comrsc.org Studies on similar compounds, like parabens (esters of 4-hydroxybenzoic acid), have shown that bacteria such as Enterobacter cloacae can efficiently hydrolyze the ester bond as the initial step in degradation. nih.govnih.gov

Oxygenases: Oxygenase enzymes are critical for both the formation and subsequent breakdown of the ester intermediate in the BPF pathway. nih.gov

Baeyer-Villiger Monooxygenases (BVMOs): As mentioned, these enzymes catalyze the insertion of an oxygen atom into a ketone precursor (4,4′-dihydroxybenzophenone) to form the ester 4-hydroxyphenyl 4-hydroxybenzoate. nih.govresearchgate.net

Dioxygenases/Monooxygenases: Following the formation of the ester, further oxidation is required to break it down. The cleavage of 4-hydroxyphenyl 4-hydroxybenzoate in Sphingobium yanoikuyae is an oxidative process that yields 4-hydroxybenzoate and 1,4-hydroquinone. nih.govresearchgate.netnih.gov This step is likely catalyzed by other oxygenases that attack the aromatic rings, leading to ring cleavage and eventual mineralization.

Abiotic Degradation in Environmental Matrices (e.g., Photodegradation, Hydrolysis)

In addition to microbial action, this compound is subject to abiotic degradation processes in the environment.

Hydrolysis: The ester bond in this compound is susceptible to chemical hydrolysis, particularly under alkaline conditions. smolecule.comrsc.org In aqueous environments, the molecule can slowly break down into its parent compounds, 4-hydroxyphenol (hydroquinone) and 2-hydroxybenzoic acid (salicylic acid), without the need for enzymatic catalysis. The rate of this reaction is dependent on factors such as pH and temperature.

Photodegradation: Exposure to sunlight can induce photodegradation. The aromatic rings in the molecule can absorb ultraviolet radiation, which can lead to the formation of excited states and radical species. nih.gov This can initiate a cascade of reactions, resulting in the breakdown of the compound. Studies on the radiolytic degradation of similar compounds like 4-hydroxybenzoate show that reactive species, such as hydroxyl radicals, readily attack the aromatic ring, leading to degradation. researchgate.net This suggests that in sunlit surface waters, photodegradation could be a significant removal mechanism for this compound.

Table 2: Summary of Degradation Pathways

Degradation Type Mechanism Key Processes & Enzymes Resulting Products
Biological Microbial Degradation Ester Hydrolysis (Hydrolases/Esterases) 4-Hydroxyphenol, 2-Hydroxybenzoic Acid
Baeyer-Villiger Rearrangement (BVMOs) Forms ester from ketone precursor
Oxidative Cleavage (Oxygenases) Aromatic ring cleavage, mineralization
Abiotic Chemical Hydrolysis Nucleophilic attack by water 4-Hydroxyphenol, 2-Hydroxybenzoic Acid

Metabolic Fate in Model Biological Systems (excluding human clinical data)

The metabolic fate of this compound in non-human biological systems is primarily understood through studies of related compounds and general principles of xenobiotic metabolism. The core metabolic process involves the enzymatic hydrolysis of the ester bond, followed by the degradation and transformation of the resulting aromatic constituents.

Microbial Degradation

In microbial systems, the breakdown of phenyl esters often begins with the cleavage of the ester linkage. Research on the biodegradation of structurally similar compounds provides a strong model for the likely metabolic pathway of this compound.

A proposed degradation pathway for a related compound, 4-hydroxyphenyl 4-hydroxybenzoate, was identified in Sphingobium yanoikuyae strain FM-2, a bacterium isolated from river water. nih.gov In this pathway, the initial step is the oxidative cleavage of the ester, yielding 4-hydroxybenzoate (4-HBA) and 1,4-hydroquinone. nih.gov Both of these resulting simple aromatic compounds are then further broken down and mineralized. nih.gov

The subsequent degradation of these intermediates has been studied in various microorganisms:

4-Hydroxybenzoate (4-HBA): Aerobic degradation of 4-HBA is known to proceed through either the protocatechuic acid or gentisate pathways in bacteria. nih.govcabidigitallibrary.org Under anaerobic conditions, bacterial strains such as Acinetobacter johnsonii FZ-5 and Klebsiella oxytoca FZ-8 have demonstrated the ability to use 4-HBA as their sole source of carbon and energy. nih.gov Another bacterium, Enterobacter cloacae strain EM, can hydrolyze esters of 4-hydroxybenzoic acid (parabens) to 4-HBA, which is then stoichiometrically converted to phenol (B47542) through a decarboxylase-type enzyme under aerobic conditions. nih.gov

1,4-Hydroquinone: This metabolite is mineralized, although some of it can undergo reversible auto-oxidation to 1,4-benzoquinone. nih.gov

Table 1: Microbial Degradation of Structurally Related Compounds

MicroorganismSubstrate/Related CompoundKey Metabolic StepMetabolites FormedSource
Sphingobium yanoikuyae strain FM-24-hydroxyphenyl 4-hydroxybenzoateOxidative cleavage of ester4-hydroxybenzoate (4-HBA), 1,4-hydroquinone nih.gov
Enterobacter cloacae strain EMEsters of 4-hydroxybenzoic acid (Parabens)Ester hydrolysis followed by decarboxylation4-hydroxybenzoic acid, Phenol nih.gov
Acinetobacter johnsonii FZ-54-hydroxybenzoic acid (4-HBA)Anaerobic degradationFurther mineralized products nih.gov
Klebsiella oxytoca FZ-84-hydroxybenzoic acid (4-HBA)Anaerobic degradationFurther mineralized products nih.gov
Pseudomonas sp. strain HBP12-hydroxybiphenyl (structurally related)Hydroxylation2,3-dihydroxybiphenyl, Benzoate capes.gov.br

Metabolism in In Vitro Mammalian Systems

In mammalian systems, the metabolism of ester-containing xenobiotics is typically initiated by hydrolysis, primarily mediated by carboxylesterases found in high concentrations in the liver, plasma, and other tissues. While direct studies on this compound are limited, data from analogous compounds allow for a predictive metabolic profile.

The primary metabolic step is expected to be the hydrolysis of the ester bond, yielding 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxyphenol (hydroquinone). This process is similar to the well-documented hydrolysis of other esters, such as parabens and nitrophenyl benzoate esters, by enzymes like lipases and esterases. nih.govsemanticscholar.org

Following hydrolysis, the two resulting phenolic compounds would undergo Phase II metabolism:

2-Hydroxybenzoic Acid (Salicylic Acid): This well-known compound is metabolized through conjugation with glucuronic acid and the amino acid glycine.

4-Hydroxyphenol (Hydroquinone): This metabolite is also primarily detoxified through conjugation, forming glucuronide and sulfate (B86663) derivatives.

Studies using liver microsomes and hepatocytes from various species (rat, mouse, dog, monkey, human) are standard for investigating in vitro metabolism. mdpi.com These systems contain the necessary enzymes for hydrolysis and conjugation reactions, such as cytochrome P450s (CYPs), flavin-containing monooxygenases (FMOs), carboxylesterases (CES), and UDP-glucuronosyltransferases (UGTs). mdpi.combioivt.com For instance, studies on raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in rats, guinea pigs, and rabbits showed that the prominent urinary metabolites were the parent compound and its corresponding carbinol, both extensively conjugated with glucuronic acid and/or sulfate. nih.gov This highlights the importance of conjugation in the metabolism of phenolic compounds in these models.

Table 2: Predicted Metabolic Pathways of this compound in Mammalian In Vitro Systems

Reaction TypePredicted MetabolitesProbable Enzyme FamilySource
Ester Hydrolysis2-Hydroxybenzoic acid, 4-Hydroxyphenol (Hydroquinone)Carboxylesterases (CES) nih.govbioivt.com
Glucuronidation2-Hydroxybenzoic acid glucuronide, Hydroquinone glucuronideUDP-glucuronosyltransferases (UGTs) bioivt.comnih.gov
SulfationHydroquinone sulfateSulfotransferases (SULTs) bioivt.comnih.gov
Glycine ConjugationSalicyluric acid (from 2-hydroxybenzoic acid)Glycine N-acyltransferase

Advanced Applications and Functionalization in Material Science and Synthetic Chemistry

Role as a Chemical Building Block for Complex Architectures

As a chemical building block, 4-Hydroxyphenyl 2-hydroxybenzoate offers a platform for creating a diverse range of materials and molecules. The differential reactivity of its phenolic and salicylic (B10762653) hydroxyl groups enables selective chemical modifications, a key attribute for its role in polymerization and multi-step organic synthesis.

Precursor in Polymer Chemistry

The incorporation of this compound into polymer chains is a key strategy for developing materials with specialized properties. Its rigid structure and reactive hydroxyl groups make it a valuable monomer in the synthesis of advanced polymers.

This compound is a prime candidate for the synthesis of thermotropic liquid-crystalline polymers (LCPs). The defining characteristic of monomers that form LCPs is a rigid, elongated molecular structure, often referred to as a mesogen. The structure of this compound, with its two linked phenyl rings, provides the necessary rigidity and rod-like geometry to encourage the formation of ordered liquid-crystalline phases (nematic or smectic) in the polymer melt.

Table 1: Structural Features of this compound Supporting LCP Formation

FeatureDescriptionContribution to Liquid Crystallinity
Rigid Core Two interconnected phenyl rings.Provides the essential rod-like shape required for mesogen behavior.
Ester Linkage Connects the two aromatic rings.Adds to the structural rigidity and influences chain packing.
Bifunctionality Two hydroxyl groups for polymerization.Allows for incorporation into the main chain of polyesters.

The di-phenolic nature of this compound makes it a suitable comonomer for integration into polycarbonate frameworks. Modern polycarbonate synthesis can utilize a melt transesterification process with activated diaryl carbonates, such as bis(methyl salicyl) carbonate (BMSC). In this process, the phenolic hydroxyl groups of a dihydroxy compound react with the activated carbonate.

This compound can act as the dihydroxy component, reacting with BMSC to be incorporated into the polycarbonate chain. This integration is significant because the inherent salicylate (B1505791) moiety within the monomer can confer specific properties to the resulting polymer. For instance, the salicylate group is a known UV absorber. By building this functionality directly into the polymer backbone, the resulting polycarbonate can exhibit enhanced resistance to UV degradation without the need for migratory additives. This leads to a more durable material with long-lasting optical clarity. The use of activated carbonates like BMSC facilitates this polymerization under less extreme conditions than traditional methods, which is particularly advantageous for monomers that may be thermally sensitive.

Intermediate in Multi-Step Organic Syntheses

In the realm of fine chemical and pharmaceutical synthesis, this compound serves as a valuable intermediate. Its utility stems from the differential reactivity of its two hydroxyl groups, which allows for selective chemical transformations. The hydroxyl group on the salicylic acid portion is more acidic than the phenolic hydroxyl group on the other ring. This difference can be exploited to direct reactions to one part of the molecule while leaving the other untouched, often through the use of protecting groups.

For example, in the synthesis of complex bioactive molecules, one hydroxyl group can be selectively protected (e.g., as an ether or silyl (B83357) ether) while the other is left free to react. Following a synthetic step, the protecting group can be removed to allow for further modification at that site. This strategic manipulation is fundamental to constructing intricate molecular targets. While specific industrial syntheses starting directly from this compound are often proprietary, its structural motif is found in various pharmacologically active compounds, and its synthesis serves as a model for the preparation of related complex esters. The principles of its selective reactivity are widely applied in the synthesis of pharmaceuticals and other high-value chemicals where precise control over molecular architecture is paramount. For instance, related 4-hydroxybenzoic acid derivatives are key intermediates in producing a range of products from preservatives to complex polymers. researchgate.netresearchgate.netnih.gov

Derivatization for Novel Functional Compounds

The structure of this compound is a scaffold that can be chemically modified to generate a wide array of novel functional compounds. The two hydroxyl groups are primary sites for derivatization reactions such as esterification and etherification.

By reacting these hydroxyl groups with various alkyl or acyl halides, new molecules with tailored properties can be synthesized. For example, attaching long alkyl chains could modify its solubility and liquid-crystalline properties. Introducing groups with specific biological activity could lead to the development of new pharmaceutical agents. Research into related hydroxyphenyl compounds has shown that derivatization can yield potent new neuroprotectants and analgesics. chemsrc.com This highlights the potential for creating new bioactive molecules by modifying the core structure of this compound. The goal of such derivatization is often to enhance a desired property, be it biological activity, thermal stability, or optical performance.

Engineering of Biodegradable Materials (Mechanistic Focus)

A significant application of this compound is in the engineering of biodegradable polymers. The key to this functionality lies in the ester linkage between the two aromatic rings. Ester bonds are susceptible to hydrolysis—cleavage by water—which can break down a polymer chain into smaller, more environmentally benign fragments.

By incorporating this compound as a monomer into polyesters or polycarbonates, a point of controlled instability is built directly into the material's backbone. The degradation process is initiated by the hydrolytic attack on this ester bond.

The mechanism of hydrolysis can be influenced by the surrounding environment:

Neutral Hydrolysis: In a neutral aqueous environment, water molecules can slowly attack the carbonyl carbon of the ester, leading to the cleavage of the bond.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon, leading to a rapid cleavage of the ester bond. This is generally the fastest of the three hydrolysis mechanisms.

Design of On-Demand Degradable Polymers Incorporating this compound Moieties

The development of polymers that can be degraded under specific, controlled conditions is a significant goal in materials science, addressing challenges in waste management and enabling new applications in areas like temporary medical implants and recyclable composites. figshare.comresearchgate.net The ester linkage in this compound is susceptible to cleavage, a property that can be harnessed to create on-demand degradable polymers.

The inclusion of labile ester bonds within a polymer chain allows for degradation through mechanisms such as hydrolysis or enzymatic cleavage. nih.gov The rate of this degradation can be controlled by carefully selecting the monomers and regulating the polymer's microstructure. epfl.ch For instance, the degradation of polymers containing phenacyl ester derivatives can be triggered by UV light, which generates acidic molecules that catalyze the breakdown of the polymer matrix. figshare.comconsensus.app This approach offers a sustainable method for disposing of polymer waste and recycling valuable components like carbon fibers from composites. figshare.comresearchgate.net

The design of these polymers involves a deep understanding of structure-property relationships. For example, the thermal and mechanical properties, as well as the degradation profile, can be fine-tuned by adjusting the copolymer composition and sequence. epfl.ch Research has focused on creating degradable copolymers with adjustable characteristics, such as thermoresponsiveness, by combining different monomers like hydroxy-functional vinyl ethers and cyclic ketene (B1206846) acetals. rsc.org

Controlled Release Mechanisms from Polymer Systems

Polymers designed for controlled release are critical in drug delivery, aiming to maintain therapeutic concentrations of a drug for an extended period, thereby improving efficacy and reducing side effects. iipseries.org The release of a drug from a polymer matrix can be governed by several mechanisms, including diffusion, erosion of the polymer, or a combination of both. nih.goviipseries.org

Diffusion-Controlled Release: In this mechanism, the drug diffuses through the polymer matrix. The release rate is controlled by factors such as the polymer's permeability and the drug's concentration gradient. iipseries.org

Erosion-Controlled Release: Here, the polymer itself degrades over time, releasing the entrapped drug as the matrix breaks down. iipseries.org The choice of polymer and its degradation rate are key to controlling the release profile. iipseries.org

Co-Drug and Prodrug Concepts (Chemical Design and Mechanistic Evaluation)

The prodrug approach involves chemically modifying a drug to improve its physicochemical or pharmacokinetic properties. nih.gov This strategy is often employed to enhance solubility, permeability, or to achieve targeted delivery. nih.govnih.gov Phenolic esters like this compound can serve as a basis for such modifications.

Rational Design of Conjugates for Enhanced Delivery Mechanisms

The rational design of prodrugs involves creating a bioreversible derivative of a parent drug that can be converted back to the active form in the body through enzymatic or chemical means. nih.govresearchgate.net Esterification of a drug, particularly one with a phenolic group, is a common strategy to enhance its lipophilicity and, consequently, its ability to be encapsulated within delivery systems like polymeric nanoparticles. nih.gov

For instance, modifying a drug with a hydrophobic moiety can facilitate its self-assembly into nanoparticulate structures, improving its delivery profile. nih.gov The linkage between the drug and the promoiety must be designed to be stable until it reaches the target site, where it can be cleaved to release the active drug. researchgate.net This approach has been successfully used to overcome the poor physicochemical properties of some potent drugs, enabling their clinical development. nih.gov

Evaluation of Enzymatic Cleavage and Release of Parent Molecules in Model Systems

A critical aspect of prodrug development is ensuring that the prodrug is efficiently converted to the active parent molecule at the desired site of action. This often relies on enzymatic cleavage. researchgate.net Therefore, evaluating the enzymatic cleavage of prodrugs in model systems is a crucial step in their development.

Studies have shown that the rate of enzymatic hydrolysis of ester-based prodrugs can be influenced by the structure of both the drug and the promoiety. nih.gov For example, the position of a hydroxyl group on an aromatic ring can affect the yield of enzymatic esterification reactions. nih.gov The mechanism of cleavage can also vary, with some prodrugs undergoing a cyclization reaction following initial enzymatic transformation to release the parent drug. nih.gov The development of analytical methods to monitor this cleavage and release is essential. For example, aggregation-induced emission (AIE) has been used to track the enzymatic cleavage of certain prodrugs. nih.gov

Bio-Inspired Synthesis and Catalysis

Nature often provides inspiration for the development of new synthetic methods and catalysts. nih.gov Biomimetic chemistry seeks to mimic natural processes to achieve efficient and selective chemical transformations. ijcce.ac.ir

Biomimetic Transformations Involving Phenolic Esters

Phenolic compounds are ubiquitous in nature and are involved in a wide range of biological processes. The enzymatic oxidation of phenols, for instance, is a key step in the biosynthesis of many natural products. ijcce.ac.ir Biomimetic approaches have been developed to replicate these transformations in the laboratory.

Copper-catalyzed aerobic oxygenation of phenols can produce ortho-quinones, which are versatile intermediates for the synthesis of polyfunctional aromatic compounds. nih.gov This method mimics the action of enzymes like tyrosinase and provides a mild and efficient way to form C-O, C-N, and C-S bonds. nih.gov The study of such biomimetic reactions can lead to the development of novel catalysts and synthetic strategies. ijcce.ac.ir

Enzyme-catalyzed reactions, such as the esterification of phenolic compounds, are also of great interest. nih.gov These reactions are often carried out under mild conditions and can generate fewer by-products than traditional chemical methods. nih.gov The ability of enzymes to catalyze reactions with high selectivity makes them valuable tools in organic synthesis.

Catalytic Systems Inspired by Biological Processes

Bio-inspired catalysis seeks to replicate the high efficiency and selectivity of natural enzymes by creating synthetic molecules that mimic their active sites and catalytic mechanisms. Enzymes such as catechol oxidase and tyrosinase, which act on phenolic and catecholic substrates, have been a significant source of inspiration for the development of novel catalysts. These enzymes typically contain metal centers, such as copper, and play crucial roles in processes like melanin (B1238610) formation and the browning of fruits by oxidizing phenols to quinones. wikipedia.orgresearchgate.netnih.gov

Scientists have synthesized a variety of compounds that model the structure and function of these metalloenzymes. These biomimetic catalysts often incorporate ligands with nitrogen and oxygen donor atoms to create a coordination environment around a metal ion that is similar to the enzymatic active site. nih.gov The goal is to develop robust and efficient catalysts for a range of applications, including the oxidation of phenolic pollutants in wastewater. mdpi.comtandfonline.com

Despite the structural relevance of the phenolic and salicylate moieties within this compound to the substrates of these enzymes, extensive searches of chemical and materials science databases and literature have not identified any studies where this specific compound is utilized as a ligand, a substrate for catalyst development, or as a catalyst itself in systems inspired by biological processes. The research in this area has instead focused on simpler phenolic and catecholic compounds, as well as more complex, purpose-designed ligand systems to mimic the intricate active sites of natural enzymes. tandfonline.comnih.govacs.org

Therefore, at present, there is no available research data or detailed findings to report on the use of this compound in the development or function of catalytic systems inspired by biological processes. The potential for this compound or its derivatives to be explored in future biomimetic catalytic research remains an open question.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for the separation and analysis of 4-Hydroxyphenyl 2-hydroxybenzoate from intricate mixtures. These methods provide high resolution and sensitivity, making them indispensable in research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation of this compound and its related substances. nih.govlew.ro The choice of a suitable stationary phase, such as C8 or C18 columns, and the optimization of mobile phase composition are critical for achieving effective separation. lew.roresearchgate.net Isocratic or gradient elution with mobile phases typically consisting of mixtures of water with organic solvents like methanol (B129727) or acetonitrile (B52724), often with pH adjustment, allows for the successful separation of this compound from other components in the sample matrix. nih.govlew.roasianpubs.org

A study detailing the simultaneous determination of various parabens, which are structurally related to this compound, highlights the utility of HPLC. nih.gov The method was validated for its stability-indicating properties, ensuring that the analytical results are accurate even in the presence of degradation products. nih.gov For instance, a developed RP-HPLC method successfully separated methylparaben, ethylparaben, propylparaben, and butylparaben (B1668127) along with their primary degradation product, p-hydroxybenzoic acid. nih.gov Another application demonstrated the use of HPLC for the quantification of 4-hydroxybenzoic acid in pharmaceutical formulations, showcasing the method's simplicity, linearity, accuracy, and precision. longdom.orglongdom.org

The following table summarizes typical HPLC conditions used for the analysis of related phenolic compounds:

ParameterConditionReference
Column C18 or C8 lew.roresearchgate.net
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures nih.govlew.roasianpubs.org
Detection UV at 254 nm nih.govasianpubs.org
Flow Rate 0.8 - 1.5 mL/min nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. nih.gov Silylation is a common derivatization technique where active hydrogen atoms in hydroxyl or carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility. nih.govresearchgate.net

Following derivatization, the sample is introduced into the GC system, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. matec-conferences.orgthermofisher.com The separated components then enter the mass spectrometer, which provides detailed structural information, allowing for confident identification. matec-conferences.orgnih.gov GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of phenolic compounds in various matrices. matec-conferences.orgnih.gov For example, GC-MS has been successfully used to identify and quantify phenolic compounds in plant extracts after silylation. nih.govresearchgate.net

The table below outlines a typical GC-MS method for the analysis of derivatized phenolic compounds:

ParameterConditionReference
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov
Column 5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.ca
Ionization Mode Electron Ionization (EI) researchgate.net
Mass Analyzer Quadrupole or Ion Trap thermofisher.com

Spectroscopic Quantification Methods

Spectroscopic methods offer rapid and non-destructive approaches for the quantification of this compound, often used as complementary techniques to chromatography.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores. Phenolic compounds, including this compound, exhibit characteristic absorption in the ultraviolet region of the electromagnetic spectrum due to the presence of the aromatic ring. researchgate.net The wavelength of maximum absorbance (λmax) for salicylic (B10762653) acid, a related compound, is reported to be around 296 nm and 231 nm. researchgate.net Another source indicates a maximum absorbance for salicylic acid at 300 nm. researchgate.net Sodium salicylate (B1505791) shows an absorption maximum at 295 nm. aatbio.com The absorbance of a solution is directly proportional to the concentration of the analyte, a principle described by the Beer-Lambert law, which forms the basis for quantification. jchps.com

While UV-Vis spectrophotometry is a simple and cost-effective method, its selectivity can be limited in complex mixtures where multiple components absorb at similar wavelengths. nih.gov Therefore, it is often used for the analysis of relatively pure samples or in conjunction with a separation technique like HPLC.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be employed for the analysis of fluorescent compounds. Many phenolic compounds, including those structurally similar to this compound, exhibit native fluorescence. aatbio.comtandfonline.com The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. researchgate.net The intensity of the emitted fluorescence is proportional to the concentration of the analyte.

For instance, phenol (B47542) has an excitation peak at 273 nm and an emission peak at 300 nm. aatbio.com The fluorescence properties of phenolic compounds can be influenced by factors such as pH. tandfonline.com Studies have shown that the fluorescence of phenolic acids can be enhanced under specific pH conditions. tandfonline.com While fluorescence spectroscopy offers excellent sensitivity, its application can be limited by quenching effects and spectral overlap in complex matrices. rsc.org

The following table presents the fluorescence characteristics of some related phenolic compounds:

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Reference
Phenol273300 aatbio.com
m-Cresol274300 researchgate.net
Thymol276304 researchgate.net
Sodium Salicylate295412 aatbio.com

Mass Spectrometry-Based Detection in Complex Matrices

Mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) has become an indispensable tool for the detection and quantification of compounds in complex biological and environmental samples. nih.govresearchgate.net LC-MS/MS, in particular, offers unparalleled sensitivity and selectivity. vu.edu.au

This technique involves the separation of the analyte from the matrix using HPLC, followed by ionization and detection by mass spectrometry. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which is highly specific to the target analyte. vu.edu.au This approach allows for the reliable quantification of analytes at very low concentrations, even in the presence of a high background matrix. researchgate.net

A derivatization-enhanced detection strategy can also be employed to improve the detection of 4-hydroxybenzoates and their metabolites in biological samples like human keratinocyte cells. nih.govresearchgate.net This involves chemically modifying the analytes to enhance their ionization efficiency and thus their detectability by the mass spectrometer. nih.govresearchgate.net For example, a study successfully used a nano ultra-performance liquid chromatographic system coupled with an LTQ Orbitrap mass spectrometer to identify metabolites of 4-hydroxybenzoates after derivatization. nih.govresearchgate.net This methodology has been proven effective for high-throughput screening of these compounds in commercial products and for studying their metabolic pathways. nih.govresearchgate.net

The following table provides an overview of a mass spectrometry-based method for the analysis of hydroxybenzoic acids:

TechniqueSample MatrixKey FindingsReference
HPLC-ESI-MS/MSSeaweed BiostimulantsQuantification of 2-, 3-, and 4-hydroxybenzoic acid. vu.edu.au
nanoUPLC-LTQ Orbitrap MSHuman KeratinocytesIdentification of 4-hydroxybenzoate (B8730719) metabolites. nih.govresearchgate.net
GC-MSBiological SamplesIdentification of proteins for matrix identification. nih.gov

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the trace analysis and metabolite profiling of "this compound". Its high sensitivity and specificity allow for the detection of minute quantities of the parent compound and its metabolites in complex biological and environmental samples. nih.govnih.gov

In a research context, a typical LC-MS/MS method for "this compound" would involve a multi-step process encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves the extraction of the analyte from the sample matrix. For biological samples such as plasma or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to remove interfering substances like proteins and salts. A study on a structurally analogous compound, 4'-hydroxyphenyl carvedilol, utilized LLE with tert-butyl methyl ether for plasma samples. nih.gov This approach is effective for separating phenolic compounds from aqueous matrices. Subsequent evaporation of the organic solvent and reconstitution in a mobile phase-compatible solvent ensures the sample is ready for injection into the LC system. nih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique for phenolic compounds. A C18 column is typically used to separate the analyte from other components based on its hydrophobicity. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape and ionization) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation. nih.govnih.gov

Mass Spectrometric Detection: Tandem mass spectrometry is used for the selective and sensitive detection of "this compound". Electrospray ionization (ESI) is a common ionization technique for phenolic compounds, and it can be operated in either positive or negative ion mode. nih.gov For "this compound", negative ion mode is likely to be more sensitive due to the presence of two hydroxyl groups and a carboxylic acid ester, which can be readily deprotonated.

Metabolite Profiling: LC-MS/MS is also a powerful tool for identifying potential metabolites of "this compound" in biological systems. Untargeted metabolomics approaches, utilizing high-resolution mass spectrometry (HRMS) such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, can be used to screen for a wide range of potential metabolites. frontiersin.org These instruments provide accurate mass measurements, which can be used to determine the elemental composition of unknown compounds. By comparing the metabolic profiles of control and treated samples, researchers can identify metabolites that are unique to the exposure to "this compound".

A hypothetical LC-MS/MS method for the trace analysis of "this compound" is summarized in the table below.

ParameterCondition
Sample Preparation Liquid-Liquid Extraction
Extraction Solventtert-Butyl methyl ether
Chromatography Reversed-Phase HPLC
ColumnC18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Mass Spectrometry Triple Quadrupole (QqQ)
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored Transition (Hypothetical)Precursor Ion [M-H]⁻ → Product Ion
Dwell Time100 ms

Advanced Sensor Development for Research Analytes

The development of advanced sensors for the rapid, sensitive, and selective detection of "this compound" is an active area of research. These sensors offer the potential for real-time monitoring in various applications, from environmental analysis to in-vitro diagnostic tools. mdpi.com The primary focus is on electrochemical sensors and biosensors due to their inherent advantages of miniaturization, cost-effectiveness, and ease of operation. mdpi.commdpi.com

Electrochemical Sensors: These sensors operate by measuring the electrical signal generated from the redox reaction of the analyte at an electrode surface. mdpi.com For "this compound", which contains electroactive phenolic moieties, electrochemical detection is a promising approach. The development of such sensors involves modifying the electrode surface with materials that enhance the electrocatalytic activity towards the analyte, thereby improving sensitivity and selectivity.

Nanomaterials such as carbon nanotubes (CNTs), graphene, and metal nanoparticles are widely used for electrode modification. mdpi.comnih.gov These materials provide a high surface area and excellent electrical conductivity, which facilitates electron transfer and amplifies the electrochemical signal. For instance, a glassy carbon electrode (GCE) modified with a composite of reduced graphene oxide and gold nanoparticles could potentially offer a sensitive platform for the voltammetric or amperometric detection of "this compound". The oxidation of the hydroxyl groups on the phenyl rings would produce a measurable current that is proportional to the concentration of the analyte.

Biosensors: Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a signal proportional to the concentration of a target analyte. mdpi.com For the detection of "this compound", a biosensor could be developed using an enzyme as the biorecognition element. Enzymes such as tyrosinase or laccase, which are known to catalyze the oxidation of phenolic compounds, could be immobilized on an electrode surface.

In the presence of "this compound", the enzyme would catalyze its oxidation, and the resulting change in current (amperometric biosensor) or potential (potentiometric biosensor) would be measured. The specificity of the enzyme for its substrate would provide the selectivity required for analysis in complex matrices.

The table below outlines the key components and principles of potential advanced sensors for "this compound".

Sensor TypePrincipleKey ComponentsPotential Advantages
Electrochemical Sensor Measures the current from the electrochemical oxidation of the analyte.- Working Electrode (e.g., GCE modified with nanomaterials) - Reference Electrode - Counter ElectrodeHigh sensitivity, rapid response, low cost.
Amperometric Biosensor Measures the current generated by the enzymatic oxidation of the analyte.- Immobilized Enzyme (e.g., Tyrosinase, Laccase) - Transducer (Electrode)High selectivity, potential for real-time monitoring.

The ongoing research in materials science and biotechnology continues to drive the development of more sophisticated and reliable sensors for a wide range of analytes, including "this compound". nih.gov These advancements are critical for expanding our understanding of the role of such compounds in various scientific fields.

Future Research Directions and Emerging Paradigms for 4 Hydroxyphenyl 2 Hydroxybenzoate

Exploration of Novel Synthetic Pathways and Sustainable Production

The industrial viability of 4-Hydroxyphenyl 2-hydroxybenzoate is intrinsically linked to the development of efficient, economical, and environmentally benign synthetic routes. Current production of its key precursor, p-hydroxybenzoic acid (PHBA), often relies on the energy-intensive Kolbe–Schmitt reaction, which has drawbacks related to by-product formation. frontiersin.org Future research must pivot towards greener alternatives, focusing on both the synthesis of precursors and the final esterification step.

A significant emerging paradigm is the biotechnological production of PHBA from renewable feedstocks like glucose. Metabolic engineering of microorganisms such as Pseudomonas putida and Escherichia coli has demonstrated promising results, achieving high titers and yields. frontiersin.orgresearchgate.net These processes utilize engineered shikimate pathways to convert glucose into chorismate, which is then transformed into PHBA by enzymes like chorismate lyase. frontiersin.org Further research could optimize these microbial cell factories to enhance productivity and make bio-based PHBA cost-competitive with petrochemical methods. researchgate.netgoogle.com

For the esterification of PHBA (or salicylic (B10762653) acid) with hydroquinone (B1673460), future work should explore green catalytic systems that move beyond traditional acid catalysts. Enzyme-catalyzed reactions, particularly using lipases, offer high selectivity under mild conditions, minimizing by-product formation and energy consumption. nih.gov Another promising avenue is the use of reusable solid acid catalysts, such as modified montmorillonite (B579905) clays (B1170129) or ion-exchange resins like Dowex H+, which simplify product purification and reduce waste. jetir.orgnih.gov

Aspect Conventional Pathway Emerging Sustainable Pathway Key Research Focus
Precursor Source Petroleum-derived phenol (B47542)Glucose, LigninOptimizing microbial strains, Lignin valorization
Precursor Synthesis Kolbe-Schmitt reaction (high temp/pressure)Microbial fermentation (ambient temp/pressure)Increasing titer, yield, and productivity of biocatalysis frontiersin.orgresearchgate.net
Esterification Catalyst Homogeneous mineral acids (e.g., H₂SO₄)Enzymes (e.g., Lipases), Solid acids (e.g., zeolites, clays) jetir.orgnih.govCatalyst design, reusability, reaction optimization
Reaction Conditions High temperature, organic solventsMild temperature, solvent-free or green solventsEnergy efficiency, process intensification
By-products/Waste Isomeric by-products, difficult-to-treat acid wasteMinimal by-products, biodegradable wasteCircular economy principles, catalyst lifecycle

Deeper Mechanistic Understanding of Biochemical and Environmental Transformations

As with any chemical destined for potential widespread use, understanding its fate in biological systems and the environment is paramount. For this compound, future research should focus on its biotransformation and degradation pathways. The primary expected biochemical reaction is the hydrolysis of the ester bond, yielding its constituent molecules: 2-hydroxybenzoic acid (salicylic acid) and hydroquinone.

Studies on related paraben esters show that bacteria like Enterobacter cloacae can efficiently hydrolyze the ester linkage. nih.gov The resulting p-hydroxybenzoic acid is then decarboxylated to phenol under aerobic conditions. nih.gov A key research goal would be to identify specific enzymes (esterases, decarboxylases) capable of transforming this compound and its hydrolysis products. Understanding the kinetics and mechanisms of these enzymes in various microbial species is crucial. For instance, some Pseudomonas species are known to metabolize p-hydroxybenzoate via the protocatechuate ortho-cleavage pathway. nih.gov

The environmental fate of the hydrolysis products is also a critical area of study. Hydroquinone is recognized as being non-persistent in the environment, subject to degradation through both photochemical and biological processes. who.intresearchgate.net It can be oxidized to p-benzoquinone, and this interconversion is a key feature of its environmental chemistry. Anaerobic degradation pathways for hydroquinone, though less common, involve carboxylation and subsequent metabolism via benzoate (B1203000) pathways. nih.gov Research should aim to build a comprehensive model of the lifecycle of this compound, from initial hydrolysis to the complete mineralization of its components.

Compound Transformation Type Key Intermediates/Products Metabolic Pathway/Process
This compound Biochemical2-Hydroxybenzoic acid, HydroquinoneEnzymatic hydrolysis (Esterase) nih.gov
p-Hydroxybenzoic acid Biochemical (Aerobic)Protocatechuate, Catechol, PhenolProtocatechuate pathway, Decarboxylation nih.govnih.gov
Hydroquinone Biochemical (Anaerobic)BenzoateCarboxylation followed by benzene (B151609) metabolism nih.gov
Hydroquinone Environmentalp-Benzoquinone, Semibenzoquinone radicalPhoto-oxidation, Biotic oxidation

Rational Design of Advanced Materials with Tunable Properties

The rigid, aromatic structure of this compound makes it an attractive building block, or mesogen, for advanced materials. Its precursors, particularly p-hydroxybenzoic acid, are already used in the manufacture of high-strength liquid crystal polymers (LCPs). frontiersin.org Future research should directly explore the incorporation of this compound as a monomer in polymerization reactions.

Its difunctional nature (two hydroxyl groups) makes it a suitable candidate for creating novel polyesters and polycarbonates. epo.org By reacting it with various dicarboxylic acids or phosgene (B1210022) derivatives, a new class of polymers could be synthesized. The inherent bend in the molecule, combined with the rigidity of the phenyl rings, could impart unique properties, such as high thermal stability and specific liquid crystalline behaviors. researchgate.net The presence of an ortho-hydroxyl group on the salicylate (B1505791) ring offers a site for intramolecular hydrogen bonding, which could influence polymer chain conformation and packing, thereby affecting material properties like the glass transition temperature and mechanical strength.

A key paradigm is the rational design of these materials for tunable properties. By systematically modifying the core structure of this compound—for instance, by adding alkyl chains or other functional groups to the aromatic rings—researchers could precisely control the characteristics of the resulting polymers or liquid crystals. researchgate.net This approach could lead to the development of materials tailored for specific applications, from advanced composites to optoelectronic devices. sigmaaldrich.com

Integration of In Silico and Experimental Approaches for Predictive Chemistry

The synergy between computational modeling (in silico) and experimental work offers a powerful paradigm for accelerating the discovery and optimization of new molecules and materials. For this compound, this integrated approach is a vital future research direction. Although specific computational studies on this exact molecule are scarce, the methodologies are well-established for analogous compounds. rsc.orgnih.gov

Future research should employ quantum mechanical methods, such as Density Functional Theory (DFT), to predict fundamental properties of the molecule, including its geometry, electronic structure, and reaction energetics. These calculations can provide insights into the most favorable synthetic pathways and predict the molecule's reactivity. Molecular dynamics (MD) simulations can be used to model the behavior of polymers derived from this compound, predicting bulk material properties like mechanical modulus, thermal stability, and the formation of liquid crystal phases. researchgate.net

Furthermore, in silico screening can predict potential biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for the compound and its derivatives. rsc.orgepa.gov Molecular docking studies could identify potential interactions with biological targets, guiding the design of new bioactive agents. nih.gov These computational predictions must be iteratively validated through targeted experiments, creating a feedback loop that refines the predictive models and rapidly advances the development of new applications.

Research Question In Silico Technique Predicted Property Experimental Validation
What is the most stable molecular conformation?Density Functional Theory (DFT)Bond lengths, angles, electronic distributionX-ray crystallography, NMR spectroscopy
What are the likely products of degradation?Reaction pathway modelingReaction energies, transition statesHPLC-MS analysis of degradation samples
Will polymers made from this be thermally stable?Molecular Dynamics (MD)Glass transition temp., cohesive energy densityThermal Gravimetric Analysis (TGA), DSC
Does it have potential as an enzyme inhibitor?Molecular DockingBinding affinity, interaction modesIn vitro enzyme assays nih.gov

Investigation of Structure-Activity Relationships for Targeted Chemical Design

Building on the predictive power of computational models, a systematic investigation into the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound derivatives is a crucial final step. This involves synthesizing a library of analogs and correlating their structural modifications with changes in their physical, material, or biological properties.

For materials science applications, modifications could include altering the length and branching of alkyl chains attached to the phenyl rings to tune liquid crystalline phases, similar to strategies used for other phenyl benzoate LCs. ossila.com The influence of the position of the hydroxyl groups could also be explored by synthesizing and testing isomers, such as 4-Hydroxyphenyl 4-hydroxybenzoate (B8730719), to see how this change affects polymerizability and material characteristics.

For biological applications, SAR studies could explore how substituents on the aromatic rings affect the molecule's ability to act as an enzyme inhibitor or antioxidant. For example, research on other phenolic esters has shown that the position and number of hydroxyl groups significantly impact antioxidant activity. nih.gov By creating and testing a matrix of derivatives (e.g., with methoxy, chloro, or nitro groups at various positions), researchers could develop a quantitative understanding of how electronics and sterics influence a desired activity. This knowledge is fundamental for the targeted design of new molecules, whether for advanced polymers or novel therapeutic agents.

Conclusion

Summary of Key Research Contributions on 4-Hydroxyphenyl 2-hydroxybenzoate

The most significant research contribution to date on this compound, also referred to as HPH in some literature, has been in the field of dermatology. A notable study designed and synthesized this monoester conjugate of hydroquinone (B1673460) and salicylic (B10762653) acid with the aim of creating a novel anti-melasma agent. The research demonstrated that this compound exhibits superior skin targeting compared to its parent compounds. This enhanced cutaneous retention is a critical finding, as it suggests the potential for more effective and localized treatment of hyperpigmentation disorders like melasma, while potentially reducing systemic absorption and associated side effects of hydroquinone.

The synthesis of this compound has been described through the esterification of salicylic acid and hydroquinone. This process typically involves the use of a catalyst to facilitate the reaction. While specific industrial-scale synthesis parameters for this exact ester are not widely published, related methodologies for similar phenolic esters, such as the use of phosphoryl chloride or thionyl chloride with heating, provide a foundational understanding of its production.

Synthesis of Current Knowledge and Identification of Knowledge Gaps

The current body of knowledge on this compound is primarily centered on its potential as a dermatological agent. The understanding is that by combining the tyrosinase-inhibiting properties of hydroquinone with the keratolytic effects of salicylic acid into a single molecule, a synergistic or more targeted therapeutic effect can be achieved.

However, the focused nature of the existing research illuminates several significant knowledge gaps :

Limited Pharmacological Profile: Beyond its potential application in treating melasma, the broader pharmacological profile of this compound remains largely unexplored. Its antioxidant, anti-inflammatory, or antimicrobial properties, which are common among phenolic esters, have not been extensively investigated.

Lack of Diverse Application Studies: Research into other potential applications of this compound is scarce. Its inherent phenolic and ester functionalities suggest possibilities in areas such as polymer chemistry, as a monomer or additive, or as a precursor for other functional molecules.

In-depth Physicochemical Characterization: While basic properties are predicted, a comprehensive experimental characterization of its physicochemical properties under various conditions is not readily available in the public domain. This includes detailed solubility profiles, stability studies, and crystal structure analysis.

Comparative Studies: There is a lack of comparative studies evaluating the efficacy and safety of this compound against other established treatments for hyperpigmentation.

Broader Implications for Phenolic Ester Chemistry and Materials Science

The study of this compound holds broader implications for the fields of phenolic ester chemistry and materials science.

In phenolic ester chemistry , the synthesis and properties of this compound contribute to the understanding of structure-activity relationships in this class of molecules. The findings from the dermatological study underscore the potential of using the ester linkage as a prodrug strategy to enhance the delivery and targeting of active phenolic compounds. This approach could be extended to other phenolic drugs to improve their therapeutic index.

In materials science , the bifunctional nature of this compound, possessing two reactive hydroxyl groups and an ester linkage, makes it an interesting candidate for polymer synthesis. A positional isomer, (4-hydroxyphenyl)-4-hydroxy-benzoate, has been noted for its use in the production of polyesters and polycarbonates. This suggests that this compound could similarly serve as a monomer to create polymers with potentially unique properties, such as enhanced thermal stability, UV resistance, or even liquid crystalline behavior, a characteristic observed in some phenyl salicylates. The presence of the free hydroxyl groups could also allow for post-polymerization modifications, enabling the development of functional materials. Further research in this area could lead to the development of novel polymers for a range of applications, from high-performance plastics to advanced coatings.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 4-Hydroxyphenyl 2-hydroxybenzoate?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the ester linkage and hydroxyl group positions. Compare spectral data with structurally similar compounds like methyl 4-hydroxybenzoate (parabens) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (e.g., 254 nm) for purity analysis, as validated for parabens and benzophenones .
  • Mass Spectrometry (MS) : Pair with HPLC (HPLC-MS) to identify fragmentation patterns and rule out impurities, referencing protocols for hydroxybenzoate derivatives .

Q. What synthetic strategies optimize the yield of this compound?

  • Methodology :

  • Esterification : Use acid catalysis (e.g., sulfuric acid) under reflux with stoichiometric control to avoid di-ester formation. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Recrystallize from ethanol/water mixtures to isolate the product, leveraging techniques applied to analogous esters like 2-phenylethyl 2-hydroxybenzoate .
  • Yield Maximization : Optimize molar ratios (e.g., 1:1.2 for phenol:acid chloride) and reaction time (typically 4–6 hours) based on studies of parabens synthesis .

Q. How should researchers address the lack of physicochemical data (e.g., solubility, stability) for this compound?

  • Methodology :

  • Experimental Determination : Measure solubility in water and organic solvents (e.g., ethanol, DMSO) using gravimetric or spectrophotometric methods. For stability, conduct accelerated degradation studies under heat/light and analyze via HPLC .
  • Predictive Modeling : Use logP calculators (e.g., XLogP3) or QSAR tools to estimate partition coefficients, referencing databases like PubChem .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl positioning) in phenyl benzoate derivatives affect their photodegradation kinetics?

  • Methodology :

  • Photostability Assays : Exclude samples to UV light (e.g., 254 nm) and quantify degradation products via HPLC-MS. Compare with analogs like 2-hydroxy-4-methoxybenzophenone (oxybenzone), which shows wavelength-dependent stability .
  • Mechanistic Studies : Use radical scavengers (e.g., ascorbic acid) to identify reactive oxygen species (ROS) involvement, as demonstrated in benzophenone photolysis .

Q. What in vitro models are suitable for assessing the estrogenic potential of this compound?

  • Methodology :

  • Receptor Binding Assays : Perform competitive binding studies with human estrogen receptors (ERα/β) using tritiated estradiol, following protocols for parabens and bisphenols .
  • Transcriptional Activation : Use ER-responsive reporter gene assays (e.g., luciferase in MCF-7 cells) to measure agonist/antagonist activity, as applied to daidzein and genistein .

Q. How can researchers resolve contradictions in reported toxicity data for phenyl benzoate derivatives?

  • Methodology :

  • Dose-Response Analysis : Conduct tiered assays (e.g., Ames test → mammalian cell mutagenicity) to clarify thresholds for mutagenicity/carcinogenicity. Reference IARC/OSHA classifications for structurally related compounds .
  • Meta-Analysis : Systematically review existing data using tools like PRISMA, prioritizing studies with robust experimental designs (e.g., OECD guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.